molecular formula C15H12ClN3 B8164664 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline

Cat. No. B8164664
M. Wt: 269.73 g/mol
InChI Key: DGZOLCMJRMXCRK-UHFFFAOYSA-N
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Patent
US07928133B2

Procedure details

A mixture of 2-(2-chloro-5-nitro-phenyl)-5-phenyl-1H-imidazole (430 mg, 1.43 mmol) and tin (II) chloride dihydrate (1.15 g, 5.02 mmol) in EtOH (15 ml) is heated at reflux for 3 hours. The mixture is cooled down to room temperature and the solvent is removed in vacuo. The residue obtained is treated with ethyl acetate (80 ml) and 1N NaOH solution is added until the pH is raised to around 12. The suspension is kept stirring for 10 minutes and then filtered through Celite cake. The solution obtained is concentrated to yield 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)-phenylamine as a dark red foam-like solid.
Name
2-(2-chloro-5-nitro-phenyl)-5-phenyl-1H-imidazole
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]1[NH:12][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:14][N:15]=1.O.O.[Sn](Cl)Cl.C(OCC)(=O)C.[OH-].[Na+]>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:11]1[NH:12][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:14][N:15]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
2-(2-chloro-5-nitro-phenyl)-5-phenyl-1H-imidazole
Quantity
430 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C=1NC(=CN1)C1=CC=CC=C1
Name
Quantity
1.15 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is kept stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
ADDITION
Type
ADDITION
Details
is added until the pH
TEMPERATURE
Type
TEMPERATURE
Details
is raised to around 12
FILTRATION
Type
FILTRATION
Details
filtered through Celite cake
CUSTOM
Type
CUSTOM
Details
The solution obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)N)C=1NC(=CN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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